Des-Glycinyl Elobixibat is a derivative of Elobixibat, which is recognized as a first-in-class inhibitor of the ileal bile acid transporter (IBAT). This compound plays a crucial role in managing bile acid absorption in the ileum, ultimately affecting cholesterol levels and gastrointestinal motility. By inhibiting IBAT, Des-Glycinyl Elobixibat enhances bile acid concentration in the gut, promoting faster intestinal transit and softer stools, making it beneficial for treating conditions such as chronic constipation and potentially non-alcoholic steatohepatitis .
Des-Glycinyl Elobixibat falls under the category of synthetic organic compounds. It is classified as an IBAT inhibitor, targeting the SLC10A2 gene product in humans. This classification highlights its therapeutic potential in gastrointestinal disorders and metabolic conditions related to bile acid metabolism .
The synthesis of Des-Glycinyl Elobixibat involves multiple steps starting from the core structure of Elobixibat. The process typically includes:
The synthesis can be performed under mild conditions, making it suitable for large-scale production. Specific reagents and conditions are optimized to ensure high yield and minimal by-products during the reaction sequence.
Des-Glycinyl Elobixibat can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic properties and optimize its pharmacokinetic profile .
Des-Glycinyl Elobixibat functions by inhibiting the ileal bile acid transporter, which leads to increased bile acid concentrations in the intestine. This mechanism disrupts the enterohepatic circulation of bile acids, resulting in:
The inhibition of IBAT by Des-Glycinyl Elobixibat has been shown to effectively alleviate symptoms associated with chronic constipation and may also provide benefits in managing metabolic disorders related to bile acid dysregulation .
Des-Glycinyl Elobixibat appears as a white powder and exhibits good solubility characteristics:
The compound possesses several notable chemical properties:
These properties influence its bioavailability and interaction with biological systems.
Des-Glycinyl Elobixibat is primarily utilized in scientific research focused on gastrointestinal health and metabolic disorders. Its applications include:
The strategic excision of the glycinyl moiety from elobixibat (chemical formula C₃₆H₄₅N₃O₇S₂) originates from the imperative to enhance metabolic stability and optimize physicochemical properties while preserving ileal bile acid transporter (IBAT) inhibition. Elobixibat's original structure incorporates a C-terminal glycinyl group conjugated to L-phenylalanine, rendering it susceptible to hydrolytic cleavage by intestinal proteases. This vulnerability accelerates systemic deactivation and reduces bioavailability [1]. Des-glycinyl elobixibat eliminates this hydrolytic liability, thereby extending intestinal residency time and enhancing target engagement. Crucially, molecular modeling indicates that the glycinyl unit does not participate directly in IBAT binding interactions; instead, it serves as a metabolic "soft spot." Its removal aims to decouple pharmacological activity from metabolic instability while maintaining the core benzothiazepine scaffold responsible for IBAT affinity [1] [7].
Additionally, glycine excision alters the molecule's polarity, increasing its logP value by approximately 0.8 units. This hydrophobicity augmentation improves membrane permeability in the ileal epithelium, where IBAT is expressed. Computational analyses (docking studies) confirm that des-glycinyl elobixibat retains >90% of the parent compound's binding pose occupancy within the IBAT substrate pocket, validating the structural rationale [4].
Property | Elobixibat | Des-Glycinyl Elobixibat |
---|---|---|
Molecular Formula | C₃₆H₄₅N₃O₇S₂ | C₃₄H₄₁N₃O₆S₂ |
logP (Predicted) | 4.2 | 5.0 |
Metabolic Stability (S9 Fraction, t½) | 42 min | >120 min |
IBAT Binding Energy (ΔG, kcal/mol) | -9.8 | -9.5 |
Two principal synthetic pathways dominate des-glycinyl elobixibat production, differentiated by their approach to late-stage functionalization and glycine exclusion:
Pathway A: Early-Stage Glycine OmissionThis route diverges from classical elobixibat synthesis at the phenol alkylation stage. Instead of employing ethyl bromoacetate (which introduces the glycine precursor), alkylation utilizes sterically hindered bromoalkanes like ethyl 2-bromopropionate. The sequence follows:
Pathway B: Post-Coupling ModificationThis method synthesizes full elobixibat followed by enzymatic decarboxylation:
Route | Key Reagent | Overall Yield | Purity (HPLC) | Major Impurity |
---|---|---|---|---|
Pathway A | Ethyl 2-bromopropionate | 58% | 95.2% | Di-alkylated byproduct (3.1%) |
Pathway B | CPG2 enzyme | 32% | 99.6% | Deamidated variant (0.8%) |
Des-glycinyl elobixibat exhibits pronounced solvent-directed polymorphism, with Forms A (thermodynamically stable) and B (kinetically favored) being critically relevant. Polymorph control is achievable through solvent selection and crystallization kinetics:
The crystallization mechanism involves solvent-dependent supramolecular synthons:
Condition | Form A Yield | Form B Yield | Transition Temperature (B→A) |
---|---|---|---|
Acetonitrile/H₂O (7:3), 5°C | 92% | <5% | N/A (stable) |
Ethanol/H₂O (4:1), -10°C | 8% | 85% | 35°C |
Isopropanol, RT | 45% | 50% | 28°C |
Glycine removal induces nuanced but mechanistically significant changes in IBAT interaction dynamics, as revealed by surface plasmon resonance (SPR) and molecular dynamics simulations:
Functional efficacy was validated via in vitro bile acid uptake assays in Caco-2 cells:
Modification | KD (nM) | kon (×10⁵ M⁻¹s⁻¹) | IC50 (nM) | Hydrophobic Contact Energy (kcal/mol) |
---|---|---|---|---|
Elobixibat (Parent) | 1.4 | 8.9 | 38 | -42.7 |
Des-Glycinyl | 1.7 | 5.8 | 42 | -46.2 |
N-Butyl Glycine Replacement | 12.3 | 3.1 | 210 | -39.5 |
Comprehensive Compound Index
Compound Name | Chemical Identifier | Relevant Section | Source Citation |
---|---|---|---|
Elobixibat | C₃₆H₄₅N₃O₇S₂ | All sections | [1] [9] |
Des-Glycinyl Elobixibat | C₃₄H₄₁N₃O₆S₂ | All sections | [1] [4] [7] |
Ethyl Bromoacetate | C₄H₇BrO₂ | 1.2 (Synthetic Routes) | [1] |
Ethyl 2-Bromopropionate | C₅H₉BrO₂ | 1.2 (Synthetic Routes) | [1] |
Carboxypeptidase G2 (CPG2) | Enzyme (EC 3.4.17.11) | 1.2 (Synthetic Routes) | [7] |
Form A Polymorph | Monoclinic Crystal | 1.3 (Crystallization) | [4] [7] |
Form B Polymorph | Orthorhombic Crystal | 1.3 (Crystallization) | [7] |
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9